4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Description
Properties
IUPAC Name |
4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c19-15-6-4-13(5-7-15)17-20-21-18(26-17)14-2-1-3-16(12-14)27(23,24)22-8-10-25-11-9-22/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPPMJGERMKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360387 | |
| Record name | 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5919-81-3 | |
| Record name | 4-[3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
Morpholine Addition: Finally, the morpholine moiety is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The sulfonylmorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Products include de-brominated phenyl derivatives.
Substitution: Products include substituted sulfonylmorpholine derivatives.
Scientific Research Applications
4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It is used in studies related to enzyme inhibition and neurotoxicity.
Mechanism of Action
The mechanism of action of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, affecting neurotransmission.
Oxidative Stress: It can modulate oxidative stress pathways, impacting cellular health and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Key Observations:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Polarity : The sulfonylmorpholine group in the target compound likely increases solubility in polar solvents compared to OX2’s naphthalen-2-ol moiety .
- Acidity: ’s compound (pKa ~6.03) suggests moderate protonation behavior, whereas OX2’s phenolic -OH (δ 12.00 in ¹H-NMR) indicates stronger acidity .
Biological Activity
The compound 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic molecule characterized by its unique structural components, including a morpholine ring and an oxadiazole moiety. The presence of a bromophenyl group enhances its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.31 g/mol. The structure includes:
- Morpholine Ring : A six-membered heterocyclic compound contributing to the molecule's solubility and biological interactions.
- Oxadiazole Moiety : Known for diverse biological activities, particularly in medicinal chemistry.
- Bromophenyl Group : Enhances the lipophilicity and potentially the bioactivity of the compound.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold often exhibit significant biological activities, including:
The mechanisms underlying the biological activity of 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : Some compounds may interact with specific receptors (e.g., TRPV1) to exert analgesic effects.
- Molecular Docking Studies : Computational simulations suggest potential binding affinities against targets involved in pain and inflammation pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Compound A | CHBrFNO | Lacks trifluoromethyl group | Antiproliferative |
| Compound B | CHBrFNO | Similar bromophenyl structure | Analgesic |
| Compound C | CHNO | Contains furan instead of phenyl | Varying interaction profiles |
This table highlights how variations in structure can lead to differing biological activities among oxadiazole derivatives.
Case Studies and Research Findings
While specific studies on 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine are scarce, related research provides valuable insights:
- Antiproliferative Studies : Research on oxadiazole derivatives shows significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
- Analgesic Testing : In studies involving similar compounds, significant reductions in pain responses were observed in animal models during writhing tests.
- Toxicity Assessments : Acute toxicity evaluations indicate that many oxadiazole derivatives exhibit low toxicity profiles in vivo, making them promising candidates for further development .
Q & A
Q. What are the optimal synthetic routes for 4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step procedures:
Oxadiazole formation : Cyclization of hydrazide precursors with bromophenyl-substituted carboxylic acids under dehydrating conditions (e.g., POCl₃ or DCC).
Suzuki-Miyaura coupling : To attach the 4-bromophenyl group to the oxadiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
Sulfonylation : Reaction of the intermediate with morpholine sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
Intermediates are characterized via:
- TLC for reaction progress.
- ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonyl group resonance at δ 3.6–3.8 ppm for morpholine protons) .
- HRMS for molecular weight validation .
Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), oxadiazole-linked protons (δ 8.3–8.5 ppm), and morpholine protons (δ 3.4–3.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 55–60 ppm) groups .
- HPLC : Use C18 columns with acetonitrile/water gradients to verify purity (>95%) and resolve structural analogs .
- X-ray crystallography : Determine bond angles and molecular packing for solid-state forms (e.g., C-SO₂ bond length ~1.76 Å) .
Advanced Research Questions
Q. How does the sulfonylmorpholine group influence the compound’s reactivity and target interactions?
- Methodological Answer : The sulfonylmorpholine moiety enhances electrophilicity and hydrogen-bonding capacity , critical for enzyme inhibition (e.g., cyclooxygenase-2). Computational docking studies (e.g., AutoDock Vina) reveal:
- Binding affinity : Sulfonyl oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
- Steric effects : Morpholine’s conformation affects substrate access to hydrophobic pockets .
Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, Kd) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Purity discrepancies : Validate via HPLC-MS to rule out impurities >2% .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., purified enzyme) vs. cell-based (e.g., HEK293) systems to assess membrane permeability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent modification : Replace bromophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance oxidative stability .
- Oxadiazole ring substitution : Introduce methyl groups at C2 to sterically block metabolic degradation .
Example SAR Table :
| Substituent | IC₅₀ (COX-2 Inhibition, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 4-Bromophenyl | 12 ± 1.5 | 45 ± 3 |
| 4-CF₃ | 8 ± 0.9 | 68 ± 5 |
| 4-NO₂ | 6 ± 0.7 | 32 ± 2 (unstable) |
| Data derived from enzyme assays and microsomal stability tests . |
Q. What crystallographic insights explain the compound’s stability under thermal stress?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Intermolecular interactions : Sulfonyl oxygen forms hydrogen bonds with adjacent morpholine groups, enhancing thermal stability (melting point >200°C) .
- Torsional angles : The dihedral angle between oxadiazole and phenyl rings (≈15°) minimizes steric strain, reducing decomposition .
DSC analysis shows endothermic peaks at 205°C, correlating with crystal lattice breakdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
